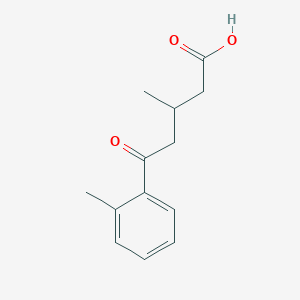
2-Chloro-4-(3,5-difluorophenyl)-1-butene
Vue d'ensemble
Description
2-Chloro-4-(3,5-difluorophenyl)-1-butene (2C4DFPB) is an organic compound belonging to the class of alkenes. It is a colorless liquid with a sweet odor and a low melting point. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 2C4DFPB is used in the manufacture of a variety of products including polymers, surfactants, and catalysts. It is also used as a solvent and as a starting material for the synthesis of other organic compounds.
Applications De Recherche Scientifique
Gas Separations using Ionic Liquid Membranes
A study by Scovazzo (2009) discusses the use of supported ionic liquid membranes (SILMs) for gas separations, emphasizing CO2/N2 and CO2/CH4 separations. The research evaluates the upper limits and benchmarks for SILM performance, aiming to guide future research in developing new room temperature ionic liquids (RTILs) and SILMs for enhanced separation efficiency. This study suggests focusing on SILMs cast from RTILs with smaller molar volumes and exploring facilitated transport via silver carriers for olefin/paraffin separations Scovazzo, 2009.
Ethylene Dimerization and Butene-1 Production
Alenezi, Manan, and Zaidel (2019) review ethylene dimerization techniques and focus on Alphabutol Technology for producing Butene-1, a compound used to control the density of polyethylenes. This paper discusses operational processes to minimize fouling and improve the selectivity of Butene-1, highlighting areas for research improvement in the ethylene dimerization technology Alenezi et al., 2019.
Decomposition of Methyl Tert-Butyl Ether in Cold Plasma Reactors
Hsieh et al. (2011) explore the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. This study demonstrates the feasibility of using radio frequency plasma for decomposing and converting MTBE into less harmful compounds, suggesting a novel method for treating environmental contaminants Hsieh et al., 2011.
Municipal Solid Waste Incineration and Chlorophenols
Peng et al. (2016) review the role of chlorophenols in municipal solid waste incineration, discussing their formation and contribution to dioxin production. This comprehensive study provides insights into the pathways of chlorophenol formation and suggests areas for further research to mitigate the environmental impact of waste incineration Peng et al., 2016.
Propriétés
IUPAC Name |
1-(3-chlorobut-3-enyl)-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2/c1-7(11)2-3-8-4-9(12)6-10(13)5-8/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGRQGTZVCDMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC(=C1)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251324 | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951892-75-4 | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















